

Step-by-step synthesis protocol for 1-((2-Chlorophenoxy)acetyl)piperazine

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Compound of Interest

Compound Name: 1-((2-Chlorophenoxy)acetyl)piperazine
Cat. No.: B11980623

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Application Note: High-Fidelity Synthesis of 1-((2-Chlorophenoxy)acetyl)piperazine

Executive Summary & Strategic Rationale

The synthesis of 1-((2-Chlorophenoxy)acetyl)piperazine (CAS: 143999-81-9) presents a classic chemoselectivity challenge common in medicinal chemistry: the mono-functionalization of a symmetric diamine. Piperazine contains two equivalent secondary amine sites. Direct reaction with (2-chlorophenoxy)acetyl chloride often leads to a statistical mixture of unreacted starting material, the desired mono-amide, and the undesired bis-amide (1,4-diacetylated byproduct).

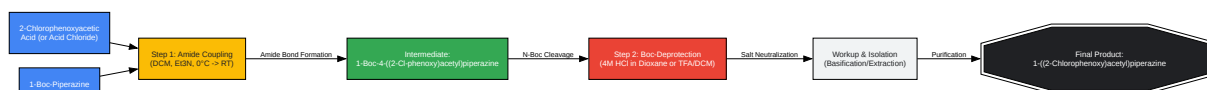
To ensure Scientific Integrity and high yield, this protocol utilizes a Protection-Deprotection Strategy using tert-butyl 1-piperazinecarboxylate (1-Boc-piperazine). This route guarantees 1:1 stoichiometry, simplifies purification, and yields the product as a stable hydrochloride salt or free base, suitable for downstream pharmacological screening (e.g., as a fragment for GPCR ligand design).

Reaction Scheme & Mechanism

The synthesis proceeds in two defined stages:

- Amide Coupling: Nucleophilic attack of 1-Boc-piperazine on the activated (2-chlorophenoxy)acetic acid species.
- Deprotection: Acidolytic cleavage of the Boc group to release the secondary amine.

Visual Workflow (Graphviz)



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Figure 1: Step-wise synthetic pathway for the mono-selective formation of the target piperazine derivative.

Materials & Reagents

| Reagent | Equiv.[1][2][3] | Role | Purity Requirement |
|-----------------------------------|-----------------|-----------------------|--------------------|
| (2-Chlorophenoxy)acetyl chloride | 1.05 | Electrophile | >97% |
| 1-Boc-piperazine | 1.00 | Nucleophile | >98% |
| Triethylamine (Et ₃ N) | 1.50 | Base (Acid Scavenger) | Dry/Anhydrous |
| Dichloromethane (DCM) | Solvent | Reaction Medium | Anhydrous |
| Trifluoroacetic acid (TFA) | Excess | Deprotecting Agent | Reagent Grade |
| Sat. NaHCO ₃ | N/A | Quenching/Wash | Aqueous |

Note: If (2-Chlorophenoxy)acetyl chloride is unavailable, it may be generated in situ from (2-Chlorophenoxy)acetic acid using Oxalyl Chloride/DMF (catalytic) or coupled directly using EDC/HOBt.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-((2-chlorophenoxy)acetyl)piperazine-1-carboxylate

- Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
- Dissolution: Charge the flask with 1-Boc-piperazine (10.0 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.
- Base Addition: Add Triethylamine (15.0 mmol) dropwise.
- Acylation: Slowly add (2-Chlorophenoxy)acetyl chloride (10.5 mmol) dissolved in DCM (10 mL) via a pressure-equalizing addition funnel over 15 minutes. Critical: Slow addition prevents localized heating and ensures selectivity.

- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; R_f of product ~0.4–0.5).
- Workup:
 - Quench with water (30 mL).
 - Separate the organic layer.
 - Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove unreacted amine, Sat. NaHCO₃ (2 x 30 mL) to remove excess acid, and Brine (30 mL).
 - Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Result: A viscous oil or semi-solid (Intermediate 1). Yield is typically >90%.

Step 2: Deprotection to 1-((2-Chlorophenoxy)acetyl)piperazine

- Dissolution: Dissolve the crude Intermediate 1 (from Step 1) in DCM (20 mL).
- Acidolysis: Add Trifluoroacetic acid (TFA) (10 mL) dropwise at 0°C. Alternatively, use 4M HCl in Dioxane (20 mL) if the hydrochloride salt is preferred.
- Reaction: Stir at RT for 2 hours. Evolution of CO₂ gas indicates successful deprotection.
- Isolation (Free Base):
 - Concentrate the reaction mixture to remove excess TFA/DCM.
 - Resuspend the residue in DCM (50 mL).
 - Cool to 0°C and slowly add Sat. NaHCO₃ or 1M NaOH until pH > 10.
 - Extract with DCM (3 x 30 mL).
 - Dry combined organics over Na₂SO₄ and concentrate.

- Purification: If necessary, recrystallize from Ethanol/Ether or purify via flash column chromatography (Eluent: DCM/MeOH/NH₄OH 90:10:1).

Quality Control & Characterization

| Parameter | Expected Value/Observation | Method |
|---|---|------------------|
| Appearance | White to off-white solid | Visual |
| ¹ H NMR (CDCl ₃) | δ 6.8–7.4 (m, 4H, Ar-H), 4.7 (s, 2H, O-CH ₂ -CO), 3.4–3.6 (m, 4H, Piperazine), 2.8–3.0 (m, 4H, Piperazine) | NMR Spectroscopy |
| Mass Spectrometry | [M+H] ⁺ ≈ 255.09 m/z | LC-MS (ESI) |
| Purity | >98% | HPLC (254 nm) |

Safety & Handling (HSE)

- Hazard Identification: (2-Chlorophenoxy)acetyl chloride is corrosive and a lachrymator. Piperazine derivatives can be irritants.[4][5][6]
- Engineering Controls: All operations involving acid chlorides and TFA must be performed in a certified chemical fume hood.
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Waste Disposal: Halogenated organic waste must be segregated from non-halogenated solvents. Aqueous washes containing piperazine should be treated as basic organic waste.

References

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